Cibenzoline succinate
Overview
Description
Mechanism of Action
Target of Action
Cibenzoline succinate primarily targets the Sodium Channel Alpha Subunit (SCNA) in the heart . SCNA plays a crucial role in the initiation and conduction of action potentials, essential for the normal electrical activity and contraction of the heart .
Mode of Action
this compound acts as a SCNA blocker . It normalizes the pulse by blocking the sodium channel of cardiac muscle, thereby stabilizing the membrane and prolonging the action potential duration . This interaction with its targets leads to a decrease in the heart’s excitability, reducing the likelihood of arrhythmias .
Biochemical Pathways
This can affect various cardiac functions and rhythms .
Pharmacokinetics
this compound exhibits nonlinear pharmacokinetics and can be described by a two-compartment model with Michaelis-Menten elimination kinetics . The drug can be administered both orally and intravenously, with an oral bioavailability of about 85% . Its elimination half-life is approximately 8 to 12 hours, allowing for twice-daily administration . Factors such as age and renal function must be considered when determining dosage .
Result of Action
The action of this compound results in a decrease in the heart’s excitability, which can help normalize heart rhythms and treat conditions like tachyarrhythmia . On a cellular level, it affects various membrane ionic currents and action potentials of cardiac cells .
Action Environment
It’s known that factors like the patient’s age and renal function can impact the drug’s pharmacokinetics and, consequently, its efficacy
Biochemical Analysis
Biochemical Properties
Cibenzoline succinate is an inhibitor for ATP-sensitive potassium (KATP) channel by affecting the pore-forming Kir6.2 subunit . This interaction with the Kir6.2 subunit is crucial for its role in biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its role in regulating heart rhythm. By inhibiting the KATP channel, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Kir6.2 subunit of the KATP channel . By inhibiting this channel, this compound can reduce the flow of potassium ions out of the cell, thereby influencing the cell’s electrical activity and potentially preventing arrhythmias .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function, particularly in the context of heart cells .
Preparation Methods
The preparation of cibenzoline succinate involves several synthetic routes. One method includes the oxidation of 2,2-diphenylcyclopropylmethanol using 2-iodoxybenzoic acid in dimethyl sulfoxide to form the corresponding aldehyde. This aldehyde is then treated with sodium chlorite, hydrogen peroxide, and sodium dihydrogen phosphate in acetonitrile-water to yield the acid compound. Finally, the acid compound is condensed with ethylenediamine in the presence of benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and triethylamine in dichloromethane to produce this compound .
Chemical Reactions Analysis
Cibenzoline succinate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: The condensation of the acid compound with ethylenediamine in the presence of specific reagents.
Common reagents used in these reactions include 2-iodoxybenzoic acid, sodium chlorite, hydrogen peroxide, sodium dihydrogen phosphate, ethylenediamine, benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate, and triethylamine . The major products formed from these reactions are the corresponding aldehyde and this compound .
Scientific Research Applications
Cibenzoline succinate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antiarrhythmic drugs and potassium channel blockers.
Biology: It is used to study the effects of potassium channel blockers on heart and pancreatic cells.
Medicine: This compound is primarily used to treat arrhythmias by blocking ATP-sensitive potassium channels.
Industry: It is used in the pharmaceutical industry for the production of antiarrhythmic drugs.
Comparison with Similar Compounds
Cibenzoline succinate is unique among antiarrhythmic drugs due to its specific mechanism of action and its ability to block ATP-sensitive potassium channels. Similar compounds include:
Pituxate: Another gem-diphenyl cyclopropanyl drug with antiarrhythmic properties.
Ecipramidil: A compound with similar structural features and antiarrhythmic activity.
This compound stands out due to its specific interaction with the Kir6.2 subunit and its dual activity in heart and pancreatic cells .
Properties
IUPAC Name |
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUIOIWYMHEPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57625-97-5 | |
Record name | Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57625-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0047820 | |
Record name | Cifenline succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100678-32-8, 85589-37-3 | |
Record name | Cibenzoline succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100678-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cifenline succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cifenline succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cifenline succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cibenzoline succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIFENLINE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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